![molecular formula C6H5Cl2N3 B13329220 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B13329220.png)
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine
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Overview
Description
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine, typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation methods . One common synthetic route includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: This reaction can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can yield amines or alkanes, and substitution can yield various substituted derivatives of the original compound.
Scientific Research Applications
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors, leading to inhibition of their activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its necroptosis inhibitory activity.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Known for its ATR inhibitory activity.
Uniqueness
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to other pyrrolopyrazine derivatives .
Biological Activity
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine (CAS No. 213549-73-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₅Cl₂N₃
- Molecular Weight : 190.03 g/mol
- CAS Number : 213549-73-6
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Minimum Inhibitory Concentration (MIC)
In vitro assays have shown that this compound can inhibit the growth of various pathogens. For example:
- Staphylococcus aureus : MIC values were reported as low as 0.22 μg/mL.
- Staphylococcus epidermidis : Similar inhibitory effects were observed.
The compound's effectiveness was evaluated through various methods including:
- Minimum Bactericidal Concentration (MBC)
- Time-Kill Assays
These assays confirmed that the compound not only inhibits bacterial growth but also has bactericidal properties against tested strains .
The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound interferes with critical cellular processes in bacteria, potentially affecting their ability to form biofilms and replicate efficiently .
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
Comparative Biological Activity Table
Compound Name | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition | Target Pathogen |
---|---|---|---|---|
This compound | 0.22 | Not specified | Yes | Staphylococcus aureus |
Other Pyrazole Derivatives | Varies | Varies | Yes | Various pathogens |
Properties
Molecular Formula |
C6H5Cl2N3 |
---|---|
Molecular Weight |
190.03 g/mol |
IUPAC Name |
2,3-dichloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-6(8)11-4-2-9-1-3(4)10-5/h9H,1-2H2 |
InChI Key |
FFULYPVQOSXCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
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